2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid CAS number
2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid CAS number
This guide provides a comprehensive technical overview of 2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid, a specialized amino acid derivative crucial for advanced applications in peptide synthesis, drug discovery, and biotechnology. Designed for researchers, chemists, and professionals in pharmaceutical development, this document delves into the compound's fundamental properties, synthesis, applications, and safe handling, grounded in authoritative scientific principles.
Part 1: Core Identity and Physicochemical Properties
2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid, also known as N-Boc-N-methyl-phenylglycine, is a synthetic α-amino acid derivative. Its structure is distinguished by a phenylglycine core where the amino group is protected by both a tert-butoxycarbonyl (Boc) group and a methyl group. This unique N,N-disubstitution provides specific steric and electronic properties that are highly valuable in organic synthesis. The Boc group serves as a temporary protecting moiety, stable under many reaction conditions but readily removable under mild acidic conditions, while the N-methyl group imparts critical characteristics to peptide backbones.[1]
The primary identifier for this compound is its CAS Number, which is crucial for unambiguous identification in research and procurement.
| Property | Value | Reference |
| CAS Number | 30925-08-7 | [2][3] |
| Molecular Formula | C₁₄H₁₉NO₄ | [1][4] |
| Molecular Weight | 265.31 g/mol | [1][4] |
| IUPAC Name | 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-phenylacetic acid | [1] |
| Appearance | White solid | [5] |
| InChI Key | COABPHLHHQAKPL-UHFFFAOYSA-N | [1] |
| SMILES | O=C(O)C(N(C(OC(C)(C)C)=O)C)C1=CC=CC=C1 | [1] |
Part 2: Synthesis and Structural Characterization
The synthesis of N-Boc-N-methyl-phenylglycine is a foundational process for its application. The most common strategy involves the protection of a pre-existing N-methylated phenylglycine precursor. This ensures precise control over the final structure.
General Synthesis Workflow
The typical synthesis involves the reaction of 2-(methylamino)-2-phenylacetic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base. The base deprotonates the carboxylic acid and the secondary amine, facilitating the nucleophilic attack on the Boc anhydride to form the N-Boc bond.
Caption: General workflow for the synthesis of N-Boc-N-methyl-phenylglycine.
Exemplary Synthesis Protocol
This protocol is a representative procedure for the Boc-protection of N-methyl-phenylglycine.
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Dissolution: Dissolve 2-(methylamino)-2-phenylacetic acid in a suitable solvent mixture, such as 1,4-dioxane and water.
-
Basification: Add a base (e.g., sodium hydroxide) to the solution to deprotonate the starting material, facilitating the subsequent reaction.
-
Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same organic solvent to the reaction mixture at a controlled temperature (e.g., 0-5 °C).
-
Reaction: Allow the mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by an appropriate technique like Thin Layer Chromatography (TLC).
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Workup: Acidify the reaction mixture with a mild acid (e.g., citric acid solution) and extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. The crude product can be further purified by crystallization or column chromatography.
Structural Validation
Confirmation of the final product's identity and purity is paramount. Standard analytical techniques are employed:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the presence of all expected functional groups (Boc, methyl, phenyl, and carboxylic acid) and their connectivity.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to verify the molecular weight of the compound.[1]
Part 3: Key Applications in Scientific Research
The unique structure of N-Boc-N-methyl-phenylglycine makes it a valuable building block in several areas of chemical and pharmaceutical science.
Peptide Synthesis and Peptidomimetics
The primary application of this compound is in solid-phase or solution-phase peptide synthesis.[4] The incorporation of N-methylated amino acids into a peptide sequence has profound effects:
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Enhanced Metabolic Stability: The N-methyl group provides steric hindrance that protects the adjacent peptide bond from cleavage by proteases, increasing the peptide's in vivo half-life.[1]
-
Increased Membrane Permeability: N-methylation can disrupt backbone hydrogen bonding, which may improve a peptide's ability to cross cell membranes.[1]
-
Conformational Control: The steric bulk of the methyl group restricts the rotation around the peptide backbone, locking it into specific conformations that can be crucial for binding to biological targets.
The process involves a cycle of deprotection and coupling. The Boc group is removed with a mild acid (like trifluoroacetic acid, TFA), freeing the secondary amine for coupling with the next amino acid in the sequence.
Caption: Cycle of Boc deprotection and coupling in peptide synthesis.
Pharmaceutical and Drug Discovery
In the pharmaceutical industry, N-Boc-N-methyl-phenylglycine is a key intermediate for creating bioactive peptides and small molecules.[6] Its ability to confer drug-like properties makes it a valuable component in the design of:
-
Enzyme Inhibitors: By constraining the peptide backbone, it helps create rigid structures that can fit precisely into the active sites of enzymes.[6]
-
Receptor Ligands: The modified conformational properties can lead to higher affinity and selectivity for specific biological receptors.
-
Neuroscience Research: The compound is used in studies related to neurotransmitter systems, potentially aiding in the development of treatments for neurological disorders.[4][6]
Part 4: Safety, Handling, and Storage
Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety. While some safety data sheets pertain to the non-methylated analog, the hazards are expected to be similar.
| Hazard Information | Precautionary Measures |
| GHS Classification | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[7][8] |
| Prevention | Avoid breathing dust. Wash hands thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[7][8] |
| Response | IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |
| Storage | Store in a well-ventilated place. Keep container tightly closed in a dry, cool environment, often recommended at 2-8°C.[1][7] |
| Disposal | Dispose of contents/container to an approved waste disposal plant.[7] |
Incompatible Materials: Strong oxidizing agents.[5]
Part 5: Comparative Analysis with Structurally Related Analogs
Understanding the functional impact of minor structural changes is key to rational chemical design. The properties of N-Boc-N-methyl-phenylglycine are best understood when compared to its close relatives.
| Compound | Structural Difference | Functional Impact |
| 2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid (Target) | Contains both N-Boc and N-methyl groups. | The N-methyl group provides protease resistance and conformational rigidity. The Boc group allows for controlled deprotection in synthesis.[1] |
| (S)-2-((tert-Butoxycarbonyl)amino)-2-phenylacetic acid | Lacks the N-methyl group. | The secondary amine is more sterically accessible, which can enhance reactivity in amide bond formation. It lacks the specific conformational and stability benefits of N-methylation.[1] |
| 2-(Methylamino)-2-phenylacetic Acid | Lacks the Boc protecting group. | The unprotected amine is highly reactive but also less stable, making it unsuitable for multi-step syntheses where selective protection is required.[1] |
This comparison highlights the deliberate chemical design behind the target compound. The combination of the N-methyl and Boc groups provides a unique and powerful tool for chemists to build complex molecules with precisely controlled properties.
Conclusion
2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid (CAS: 30925-08-7) is more than a simple chemical reagent; it is an enabling tool for innovation in medicinal chemistry and materials science. Its carefully designed structure, featuring both a stability-enhancing N-methyl group and a versatile Boc protecting group, allows for the synthesis of advanced peptides and complex molecules with tailored biological properties. For researchers in drug development and biotechnology, a thorough understanding of this compound's synthesis, handling, and strategic application is essential for advancing the frontiers of science.
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